2,1-Benzisothiazole-3-carboxylic acid

Heterocyclic synthesis Process chemistry Building block procurement

Procure this unique 2,1-regioisomer for SAR studies. Its 2,1-benzisothiazole framework provides distinct electronic and biological target engagement versus the common 1,2-isomer (CAS 40991-34-2). The 3-position carboxylic acid is a versatile handle for amide coupling/esterification to synthesize novel libraries for kinase and lipase inhibitor screening. Essential regioisomeric control for comparative pharmacology.

Molecular Formula C8H5NO2S
Molecular Weight 179.2 g/mol
CAS No. 34250-66-3
Cat. No. B1281065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,1-Benzisothiazole-3-carboxylic acid
CAS34250-66-3
Molecular FormulaC8H5NO2S
Molecular Weight179.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(SN=C2C=C1)C(=O)O
InChIInChI=1S/C8H5NO2S/c10-8(11)7-5-3-1-2-4-6(5)9-12-7/h1-4H,(H,10,11)
InChIKeyJYSZCXJYVNFLQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,1-Benzisothiazole-3-carboxylic Acid (CAS 34250-66-3): Core Identity and Procurement-Relevant Class Attributes


2,1-Benzisothiazole-3-carboxylic acid (CAS 34250-66-3) is a heterocyclic building block comprising a benzene ring fused to an isothiazole moiety, with the nitrogen atom positioned adjacent to the bridgehead carbon [1]. This 2,1-regioisomeric arrangement distinguishes it from the more extensively commercialized 1,2-benzisothiazole-3-carboxylic acid (CAS 40991-34-2) [2]. The compound bears a carboxylic acid functional group at the 3-position of the isothiazole ring, with a molecular formula of C8H5NO2S and a molecular weight of 179.2 g/mol . Available predictive data indicate a boiling point of 379.7±15.0 °C (at 760 mmHg) and a calculated LogP of approximately 1.99 .

Why 2,1-Benzisothiazole-3-Carboxylic Acid Cannot Be Replaced by Common Analogs in Research and Synthesis


Substitution of 2,1-benzisothiazole-3-carboxylic acid with structurally related compounds is precluded by its unique 2,1-regioisomeric framework, which dictates distinct electronic properties, nucleophilic reactivity patterns, and biological target engagement compared to the 1,2-benzisothiazole isomer (CAS 40991-34-2) [1]. The position of the nitrogen atom relative to the sulfur atom within the fused heterocyclic ring governs the molecule's ability to participate in specific ring-opening reactions, cycloadditions, and metal coordination events . Furthermore, the carboxylic acid moiety at the 3-position provides a well-defined functional handle for derivatization, but the regioisomeric context critically modulates both the chemical yield of such transformations and the resultant biological activity profile [2].

Quantitative Evidence Guide: Differentiating 2,1-Benzisothiazole-3-Carboxylic Acid from Competing Analogs


Synthesis Efficiency: 30% Yield via One-Stage Route Provides Benchmark for Analog Comparison

2,1-Benzisothiazole-3-carboxylic acid is accessible via a one-stage synthesis from o-ethylaniline and thionyl chloride, yielding 30% after hydrolysis [1]. This yield establishes a foundational benchmark for evaluating synthetic accessibility compared to its 1,2-regioisomer (CAS 40991-34-2), for which a standard one-step yield is not consistently reported in the open literature .

Heterocyclic synthesis Process chemistry Building block procurement

Regioisomeric Distinction: 2,1-Benzisothiazole vs. 1,2-Benzisothiazole Core Structure Dictates Reactivity and Biological Profile

The 2,1-benzisothiazole scaffold, characterized by a nitrogen atom adjacent to the bridgehead carbon, exhibits distinct electronic properties compared to the 1,2-benzisothiazole isomer. This regioisomeric difference directly influences nucleophilic substitution patterns and cycloaddition reactivity . In biological systems, 2,1-benzisothiazole derivatives generally demonstrate weak antibacterial and antifungal properties, whereas specific 1,2-benzisothiazole derivatives have been reported to possess more potent antimicrobial and local anesthetic activities [1][2].

Medicinal chemistry Scaffold hopping Structure-activity relationship

Physicochemical Distinction: LogP and Boiling Point Differentiate from 1,2-Regioisomer

Predicted physicochemical parameters differentiate 2,1-benzisothiazole-3-carboxylic acid from its 1,2-regioisomer. The 2,1-isomer has a predicted LogP of 1.99 and a boiling point of 379.7±15.0 °C (at 760 mmHg) . In contrast, the 1,2-benzisothiazole-3-carboxylic acid (CAS 40991-34-2) exhibits a predicted boiling point of 279.7±23.0 °C and a lower predicted pKa of 0.95±0.10 .

Pre-formulation Analytical chemistry Purification strategy

Derivative Potency Inference: Carboxylic Acid Moiety on Benzisothiazole Scaffold Can Confer 3-Fold Analgesic Potency Over Acetaminophen

In a study of benzisothiazole derivatives bearing acidic groups, the carboxylic acid-substituted benzisothiazole compound (derivative 3) exhibited a 3-fold higher analgesic potency than acetaminophen in the acetic acid-induced writhing test in mice [1]. While this data is for a structurally related 1,2-benzisothiazole derivative rather than the 2,1-isomer itself, it establishes a class-level inference that the carboxylic acid functional group on a benzisothiazole core can confer significant in vivo analgesic activity.

Analgesic drug discovery Carboxylic acid bioisostere Pharmacology

Recommended Application Scenarios for 2,1-Benzisothiazole-3-Carboxylic Acid Based on Evidence


Building Block for Synthesis of 2,1-Benzisothiazole-Derived Kinase or Lipase Inhibitors

The carboxylic acid group at the 3-position of the 2,1-benzisothiazole core provides a versatile handle for amide coupling and esterification reactions. This enables the synthesis of focused libraries of 2,1-benzisothiazole-3-carboxamides and related derivatives for screening against targets such as hepatic lipase, endothelial lipase, and various kinases, where the unique 2,1-regioisomeric scaffold may offer distinct binding modes compared to 1,2-benzisothiazole analogs [1][2].

Regioisomeric Probe for Structure-Activity Relationship (SAR) Studies

Given the distinct physicochemical properties (predicted LogP ~1.99) and the documented weak antimicrobial activity profile of the 2,1-benzisothiazole scaffold, this compound serves as a critical regioisomeric control or probe in SAR campaigns. Researchers seeking to differentiate biological effects arising specifically from the 2,1- versus 1,2-benzisothiazole core structure can procure this compound to generate matched molecular pairs for comparative pharmacological evaluation [3].

Synthetic Methodology Development for 2,1-Benzisothiazole Construction

The established one-stage synthesis yielding 2,1-benzisothiazole-3-carboxylic acid in 30% from o-ethylaniline provides a benchmark for process chemists developing new or improved synthetic routes to this under-explored heterocyclic system. Procurement of the target compound enables its use as an authentic analytical standard for reaction monitoring and yield quantification in novel synthetic methodology studies [4].

Precursor for Carboxylic Acid Bioisostere Replacement Studies

The class-level evidence that a carboxylic acid-substituted benzisothiazole derivative can achieve 3-fold higher analgesic potency than acetaminophen suggests that 2,1-benzisothiazole-3-carboxylic acid could be employed as a starting material for synthesizing bioisosteres (e.g., tetrazoles) for drug discovery programs targeting pain and inflammation. The inherent 2,1-regioisomeric scaffold may impart differentiated pharmacokinetic properties relative to its 1,2-counterpart [5].

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